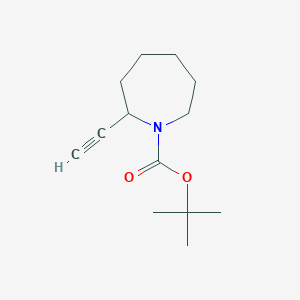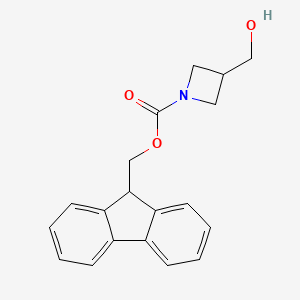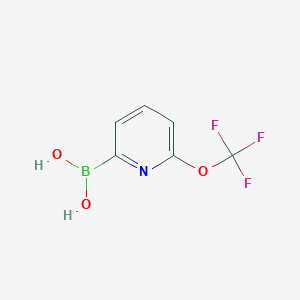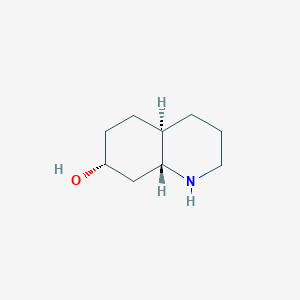
Potassium (4-cyanopyridin-3-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-cyanopyridin-3-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-cyanopyridin-3-yl)trifluoroborate can be synthesized through the reaction of 4-cyanopyridine with potassium bifluoride and boron trifluoride etherate. The reaction typically occurs under mild conditions, providing a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-cyanopyridin-3-yl)trifluoroborate primarily undergoes nucleophilic substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as ethanol or water). The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (4-cyanopyridin-3-yl)trifluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (4-cyanopyridin-3-yl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (4-cyanopyridin-3-yl)trifluoroborate can be compared with other organotrifluoroborate salts, such as potassium phenyltrifluoroborate and potassium (4-methoxyphenyl)trifluoroborate. While all these compounds are used in Suzuki–Miyaura coupling reactions, this compound is unique due to its specific functional group, which can influence the reactivity and selectivity of the coupling reaction .
List of Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
Properties
Molecular Formula |
C6H3BF3KN2 |
|---|---|
Molecular Weight |
210.01 g/mol |
IUPAC Name |
potassium;(4-cyanopyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF3N2.K/c8-7(9,10)6-4-12-2-1-5(6)3-11;/h1-2,4H;/q-1;+1 |
InChI Key |
JKNWGDZIZCBDOA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CN=C1)C#N)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)

![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)




amine hydrochloride](/img/structure/B15298240.png)
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)




